Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
3-Cyano-4-methyl-2-pyridone structure
Produktname:3-Cyano-4-methyl-2-pyridone
CAS-Nr.:93271-59-1
MF:C7H6N2O
MW:134.13534116745
MDL:MFCD00716620
CID:61618
PubChem ID:10606782

3-Cyano-4-methyl-2-pyridone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Hydroxy-4-methylnicotinonitrile
    • 3-Cyano-4-methyl-2-pyridone
    • 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
    • 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
    • 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
    • 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
    • 2-Hydroxy-4-methylpyridine-3-carbonitrile
    • 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
    • Z1198154735
    • XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • DB-028100
    • 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
    • SB52872
    • SCHEMBL296497
    • 4-methyl-3-cyano-2-pyridone
    • 3-cyano-4-methylpyridone
    • F17472
    • MFCD00716620
    • CS-10692
    • SY007009
    • CS-0037171
    • DTXSID20442322
    • 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
    • AKOS006274540
    • 2-hydroxy-3-cyano-4-methylpyridine
    • 93271-59-1
    • AKOS015891765
    • 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
    • EN300-98342
    • 2-hydroxy-4-methyl-3-cyanopyridine
    • MDL: MFCD00716620
    • Inchi: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
    • InChI-Schlüssel: XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • Lächelt: N#CC1=C(C)C=CNC1=O

Berechnete Eigenschaften

  • Genaue Masse: 134.04800
  • Monoisotopenmasse: 134.048012819g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 277
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topologische Polaroberfläche: 52.9Ų

Experimentelle Eigenschaften

  • Dichte: 1.209
  • Siedepunkt: 337.7℃ at 760 mmHg
  • Flammpunkt: 158.005℃
  • Brechungsindex: 1.553
  • PSA: 56.65000
  • LogP: 0.55498

3-Cyano-4-methyl-2-pyridone Sicherheitsinformationen

3-Cyano-4-methyl-2-pyridone Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3-Cyano-4-methyl-2-pyridone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107811-250mg
4-Methyl-2-oxo-1H-pyridine-3-carbonitrile
93271-59-1 98%
250mg
¥46.00 2024-04-25
abcr
AB284942-1 g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97%
93271-59-1
1g
€136.80 2022-06-11
abcr
AB284942-25 g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97%
93271-59-1
25g
€800.40 2022-06-11
Enamine
EN300-7181089-10g
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
93271-59-1 95%
10g
$313.0 2023-09-01
Enamine
EN300-7181089-50g
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
93271-59-1 95%
50g
$1109.0 2023-09-01
abcr
AB284942-25g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; .
93271-59-1 97%
25g
€473.80 2024-04-15
eNovation Chemicals LLC
D689007-25g
3-Cyano-4-methyl-2-pyridone
93271-59-1 >97%
25g
$125 2024-07-20
eNovation Chemicals LLC
Y1298483-25G
4-methyl-2-oxo-1H-pyridine-3-carbonitrile
93271-59-1 97%
25g
$150 2024-07-21
TRC
C987913-500mg
3-Cyano-4-methyl-2-pyridone
93271-59-1
500mg
$87.00 2023-05-18
Apollo Scientific
OR300781-1g
3-Cyano-2-hydroxy-4-methylpyridine
93271-59-1 97+%
1g
£15.00 2025-02-19

3-Cyano-4-methyl-2-pyridone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
Referenz
Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone
Mijin, Dusan; Misic-Vukovic, Milica M., Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Referenz
Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Referenz
Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  5 h, < 15 °C; overnight, rt
Referenz
Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
Referenz
Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement
Xiao, Qing; Liu, Anchang; Tan, Zhenyou; Liu, Fang, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ;  cooled
Referenz
Method for preparation of 2-chloro-3-amino-4-methylpyridine
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ;  50 min, 5 °C
Referenz
Improved synthesis of 2-chloro-3-amino-4-methylpyridine
Zhao, Qian; Chen, Han-Geng; Qian, Chao; Chen, Xin-Zhi, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ;  overnight, rt
Referenz
Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
Referenz
Process for preparation of 3-amino-2-chloro-4-methylpyridine
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ;  2 h, 50 °C; 50 °C → rt
Referenz
Caspase inhibitors based on pyridazinone scaffold
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ;  > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ;  neutralized, rt
1.4 Reagents: Hydrochloric acid ;  2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ;  pH 3
Referenz
Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine
Kucharska, E.; Sasiadek, W.; Janczak, J.; Ban-Oganowska, H.; Lorenc, J.; et al, Vibrational Spectroscopy, 2010, 53(2), 189-198

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Acetic acid ,  Ammonium acetate Solvents: Toluene ;  8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ;  20 min, 5 °C; 30 min, 5 °C
Referenz
A concise synthesis of 2-chloro-3-amino-4-methylpyridine
Ge, Xin; Chen, Han-geng; Cao, Chang-hui; Liu, Jin-qiang; Qian, Chao; et al, Research on Chemical Intermediates, 2011, 37(6), 599-604

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Referenz
Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines
Al-Mousawi, S. M.; George, K. S.; Elnagdi, M. H., Pharmazie, 1999, 54(8), 571-574

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 5 h, 0 °C → 50 °C
Referenz
Preparation of AXL, c-Met, and TyRo3 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ;  10 min, rt
1.3 Catalysts: Piperidinium acetate ;  2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, cooled
Referenz
Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives
Smetskaya, N. I.; Mukhina, N. A.; Granik, V. G., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  25 °C; 3 h, 50 °C
Referenz
Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system
Chicca, Andrea; Arena, Chiara; Bertini, Simone; Gado, Francesca; Ciaglia, Elena; et al, European Journal of Medicinal Chemistry, 2018, 154, 155-171

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Studies on the preparation of 3,4-disubstituted 2-methoxypyridines
Pelisson, Marcelo M. M.; Da Silva, Gil Valdo Jose; Clive, Derrick L. J.; Coltart, Don M.; Hof, Fraser A., Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

3-Cyano-4-methyl-2-pyridone Preparation Products

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Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
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